molecular formula C16H18O4 B14617023 Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate CAS No. 58169-49-6

Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B14617023
CAS No.: 58169-49-6
M. Wt: 274.31 g/mol
InChI Key: AMWIVMDZDUDPOD-UHFFFAOYSA-N
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Description

Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate is an organic compound that features a benzodioxole ring fused to a cyclohexene ring with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Cyclohexene Ring Formation: The cyclohexene ring is formed via a Diels-Alder reaction between a diene and a dienophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Various nucleophiles such as amines or alcohols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Different esters, amides

Scientific Research Applications

Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate is unique due to its specific combination of a benzodioxole ring and a cyclohexene ring with an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

58169-49-6

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C16H18O4/c1-2-18-16(17)13-6-4-3-5-12(13)11-7-8-14-15(9-11)20-10-19-14/h3,5,7-9,12-13H,2,4,6,10H2,1H3

InChI Key

AMWIVMDZDUDPOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC=CC1C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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